6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine, also known as DHIA, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. DHIA is a promising compound due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine acts as a selective monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme that metabolizes dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. By inhibiting MAO-B, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease, depression, and schizophrenia. Moreover, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been shown to have antioxidant and anti-inflammatory effects, which can further contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease, depression, and schizophrenia. Moreover, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been shown to have antioxidant and anti-inflammatory effects, which can protect the brain from oxidative stress and inflammation. 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine is a promising compound due to its unique chemical structure and pharmacological properties. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well-characterized. However, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. Moreover, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has not been extensively studied in human clinical trials, which limits its potential clinical applications.
Orientations Futures
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine is a promising compound that has potential therapeutic applications in various diseases. Future research should focus on optimizing the synthesis method to achieve higher yields and purity of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine. Moreover, further studies are needed to investigate the safety and efficacy of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine in human clinical trials. Furthermore, future research should investigate the potential of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine in combination with other drugs for the treatment of neurodegenerative and psychiatric diseases. Finally, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine can be modified to improve its pharmacokinetic and pharmacodynamic properties, which can further enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine involves the reaction of 6-bromohexan-1-amine with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine. The synthesized compound can be further purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has also been studied for its potential antidepressant and antipsychotic effects. Moreover, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C15H24N2 |
---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
6-(3,4-dihydro-1H-isoquinolin-2-yl)hexan-1-amine |
InChI |
InChI=1S/C15H24N2/c16-10-5-1-2-6-11-17-12-9-14-7-3-4-8-15(14)13-17/h3-4,7-8H,1-2,5-6,9-13,16H2 |
Clé InChI |
BOWQTBRKCAPHPB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCCCCCN |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.